molecular formula C11H10F2O B1428663 3,3-Difluoro-2,2-dimethyl-1-indanone CAS No. 1034921-55-5

3,3-Difluoro-2,2-dimethyl-1-indanone

Cat. No. B1428663
M. Wt: 196.19 g/mol
InChI Key: UNFRJPPMTNOXKL-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethyl-1-indanone, also known as 3,3-Difluoro-2,2-dimethylindanone, is a versatile organic compound with a wide range of applications in the fields of synthetic chemistry, medicinal chemistry, and materials science. It is a colorless, volatile liquid with a pungent odor and a boiling point of 122-123 °C. It is a useful reagent for the synthesis of other organic compounds, and it has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs.

Scientific Research Applications

Photochemical Reactions

The photochemical reactions of related compounds like 3,3-dimethyl-1,2-indanedione (DMID) with xanthene demonstrate potential applications in photochemistry. A study by Maruyama, Osuka, and Naruta (1978) explored this interaction, producing various products like 1-hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone through hydrogen abstraction processes (Maruyama, Osuka, & Naruta, 1978).

Synthesis of Pharmaceutical Compounds

Indanones, including derivatives like 3,3-Difluoro-2,2-dimethyl-1-indanone, serve as crucial intermediates in synthesizing pharmaceuticals. Prakash et al. (2010) described the efficient synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins, vital for creating effective therapeutics (Prakash et al., 2010).

Development of Fluorinated Compounds

In a study by Zhang et al. (2014), a synthetic route for gem-difluorinated compounds starting from indanone was developed, showcasing the versatility of indanone derivatives in organic synthesis (Zhang, Li, Lin, & Huang, 2014).

Synthesis of Sesquiterpenes

Bhattacharyya and Mukherjee (1981) focused on synthesizing sesquiterpenes, requiring intermediates like 3,3-dimethyl-5-methoxy-1-indanone, highlighting another application of indanone derivatives in complex organic synthesis (Bhattacharyya & Mukherjee, 1981).

Corrosion Inhibition Studies

Indanone derivatives have been investigated for their role in corrosion inhibition. Saady et al. (2018) studied the anti-corrosive behavior of indanone derivatives on mild steel in hydrochloric acid, showing their potential in industrial applications (Saady et al., 2018).

properties

IUPAC Name

3,3-difluoro-2,2-dimethylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c1-10(2)9(14)7-5-3-4-6-8(7)11(10,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFRJPPMTNOXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2C1(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-2,2-dimethyl-1-indanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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